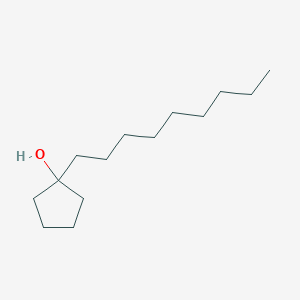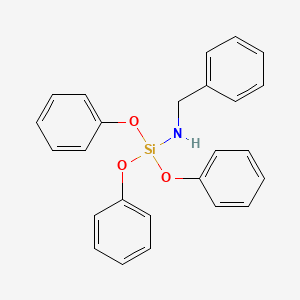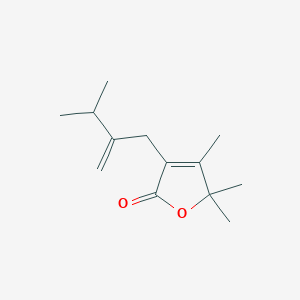
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran is an organic compound with a complex structure that includes a benzofuran ring and a methylbutenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran can be achieved through several methods. One common approach involves the catalytic cross-coupling of alkenyllithium reagents with aryl and alkenyl halides. This method uses a palladium-based catalyst, such as Pd2(dba)3/XPhos, to facilitate the reaction under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylbut-2-en-2-yl)benzene: This compound shares a similar side chain but lacks the benzofuran ring.
2-Methylbut-2-en-1-yl acetate: Another related compound with a different functional group arrangement.
Propiedades
Número CAS |
89880-44-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C13H18O/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14-13/h8H,4-7H2,1-3H3 |
Clave InChI |
DXFBNKJYSHKTNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1=CC2=C(O1)CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


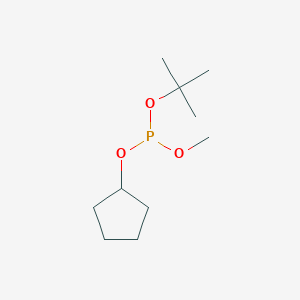
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
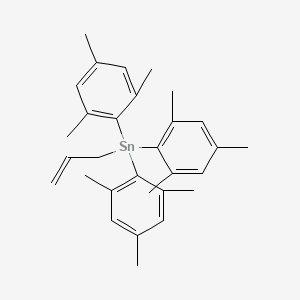
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

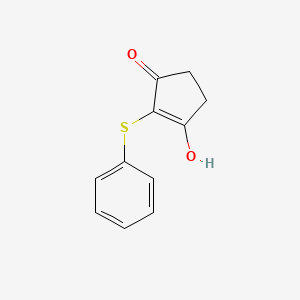
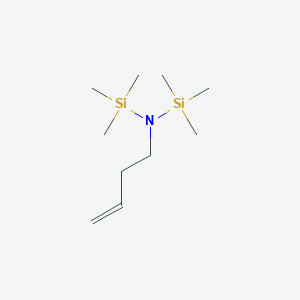
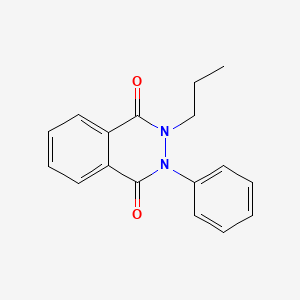
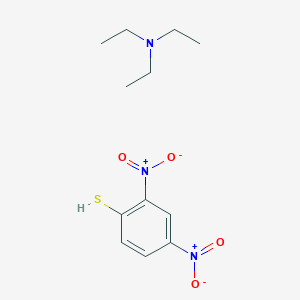
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
